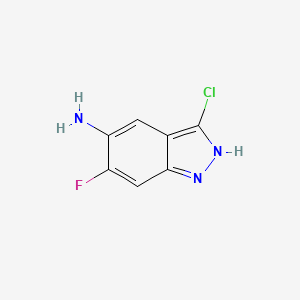

![molecular formula C17H17NO3 B2569311 3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one CAS No. 871673-03-9](/img/structure/B2569311.png)

3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one

説明

The compound “3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one” is a derivative of benzoxazole . Benzoxazoles and its analogues are treated as an important class of bioactive compounds mainly because of its versatile applications in the field of pharmaceuticals and in various biological systems . They are encountered in various natural products and are used in drug and agrochemical discovery programs .

Synthesis Analysis

The synthesis of benzoxazole derivatives involves a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates . This reaction allows divergent syntheses of two significant N-heterocycles, five-membered N- (3-substituted benzo[d]oxazol-2 (3H)-ylidene)amines and dihydrobenzo[d]oxazoles, from readily available starting materials in a single step .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by 1 H NMR, 13 C NMR, and mass spectroscopy . Benzoxazoles are the structural isosteres of nucleic bases adenine and guanine which allow them to interact easily with the biological receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives include a rhodium-catalyzed coupling cyclization of isocyanides with 2-azidophenyloxyacrylates . This reaction allows the synthesis of significant N-heterocycles .科学的研究の応用

Synthesis and Physicochemical Properties

One study focused on the synthesis of novel compounds structurally related to 3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one, analyzing their in vitro antioxidant activities and physicochemical properties. The compounds demonstrated significant antioxidant activities, comparable to those of standard antioxidants, and their lipophilicity and thermal degradation kinetics were explored, highlighting their potential in pharmaceutical and material science applications (Yüksek et al., 2015).

Computational Chemistry Applications

Another study employed computational methods to evaluate the electronic and thermodynamic properties of compounds similar to 3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one. This research highlights the importance of such compounds in understanding the relationship between molecular structure and activity, which can be crucial for the design of new materials and drugs (Medetalibeyoğlu et al., 2018).

Catalysis and Synthetic Applications

Research into the catalytic applications of compounds related to 3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one has demonstrated their utility in facilitating organic transformations. One study presented a Cu(OAc)2-catalyzed method for the oxyfunctionalization of benzyl C-H bonds, showcasing the potential of such compounds in organic synthesis and pharmaceutical manufacturing (Jiang et al., 2014).

Antioxidant Activity and Theoretical Study

The antioxidant activities of conjugated oligo-aromatic compounds bearing a moiety related to 3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one were evaluated alongside DFT studies to understand the molecular basis of their activity. These compounds showed high activity in antioxidant assays, indicating their potential for use in protective formulations against oxidative stress (Kareem et al., 2016).

Material Science and Polymer Chemistry

In material science, benzoxazine monomers containing allyl groups, structurally related to the chemical of interest, have been synthesized and characterized for their application in high-performance thermosets. These materials exhibit superior thermal and mechanical properties, suitable for advanced engineering applications (Agag & Takeichi, 2003).

Safety and Hazards

The safety data sheet for a similar compound, [4-(6-Chlorobenzo[d]oxazol-2-yloxy)phenoxy]-N-(2-fluorophenyl)-N-methylpropionamide, indicates that it may cause an allergic skin reaction and is harmful if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-12(2)20-15-9-5-3-7-13(15)11-18-14-8-4-6-10-16(14)21-17(18)19/h3-10,12H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYOKCZSECJBSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501321204 | |

| Record name | 3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one | |

CAS RN |

871673-03-9 | |

| Record name | 3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzoxazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501321204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorobenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2569229.png)

![6-(((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![N-(3,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2569231.png)

![Dispiro[3.0.35.24]decan-9-amine;hydrochloride](/img/structure/B2569235.png)

![2-{14-Benzyl-10,17-dimethyl-2-oxa-10,14,17-triazatetracyclo[7.7.1.0^{1,12}.0^{3,8}]heptadeca-3,5,7-trien-11-yl}phenol](/img/structure/B2569236.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2569238.png)

![3-(2-chlorophenyl)-5-methyl-9-(3-phenylpropyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2569242.png)

![5-ethyl-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2569247.png)

![6-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)carbonyl]-5-methoxy-2-phenylpyridazin-3(2H)-one](/img/structure/B2569248.png)

![ethyl 5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2569249.png)

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2569250.png)

![3-[3,4-bis(benzyloxy)phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2569251.png)